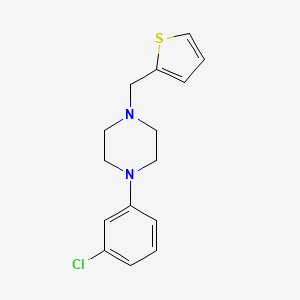![molecular formula C13H15NO B5684725 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a spirocyclic lactam that has been found to exhibit various biological activities, making it a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. The compound has been tested against several cancer cell lines, and it has been found to induce apoptosis and inhibit cell proliferation. Additionally, 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one has been found to inhibit the replication of several viruses, including hepatitis C virus and human cytomegalovirus.
Wirkmechanismus
The mechanism of action of 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one has been found to inhibit the activity of several enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one has been found to inhibit angiogenesis, which is the formation of new blood vessels. This effect may contribute to the compound's antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one in lab experiments is its ability to exhibit various biological activities. This property makes the compound a potential candidate for drug development. However, the moderate yield of the synthesis method and the lack of understanding of the compound's mechanism of action may limit its use in some experiments.
Zukünftige Richtungen
Several future directions can be explored in the study of 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one. One area of research could be focused on improving the yield and purity of the compound synthesis method. Additionally, further studies could be conducted to understand the compound's mechanism of action and identify its molecular targets. Furthermore, the compound's potential use as a therapeutic agent for various diseases could be explored. Finally, the development of analogs of 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one may provide new insights into its biological activities and potential as a drug candidate.
In conclusion, 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one is a spirocyclic lactam that exhibits various biological activities, making it a potential candidate for drug development. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may provide new insights into the compound's potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one involves the reaction of 1,2,3,4-tetrahydroisoquinoline with cyclopentanone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of the spirocyclic lactam. The yield of this reaction is moderate, and several modifications have been proposed to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-11-6-2-1-5-10(11)9-13(14-12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVKLTQMWVRNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-difluoro-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5684646.png)
![3-chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5684655.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5684670.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol](/img/structure/B5684690.png)
![3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid](/img/structure/B5684694.png)
![3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine](/img/structure/B5684696.png)
![5,8-dimethyl-2-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)quinolin-4-ol](/img/structure/B5684700.png)
![(4aR*,7aS*)-N,N-dimethyl-4-(3-thienylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5684710.png)



![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)